D-Phenylalanyl-d5 Nateglinide

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H36N2O4 |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

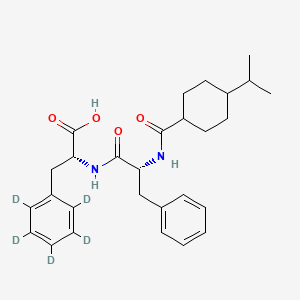

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |

InChI Key |

XMXSUTQQSCOJBE-ZUPGPTRHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCC(CC3)C(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Identification of Nateglinide Metabolites Using Stable Isotopes

Introduction

Nateglinide, an amino acid derivative, is a potent, short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is centered on the rapid stimulation of insulin secretion from pancreatic β-cells, which helps to control postprandial glucose excursions.[1] Like all xenobiotics, nateglinide undergoes extensive metabolism in the body, a process critical to its efficacy and safety profile. Understanding the metabolic fate of nateglinide is not merely an academic exercise; it is a regulatory imperative and a cornerstone of drug development.[3][4][5][6] The identification and characterization of drug metabolites are crucial for assessing potential pharmacologically active or toxic species, understanding drug-drug interactions, and ensuring the safety of the therapeutic agent.[6][7]

Stable isotope labeling, in conjunction with modern analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful and precise approach to unraveling complex metabolic pathways.[8][9][10] This guide provides a comprehensive, in-depth technical overview of the principles and methodologies for identifying nateglinide metabolites using stable isotopes, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Metabolic Landscape of Nateglinide

Before delving into the "how," it is essential to understand the "what." Nateglinide is extensively metabolized, primarily through oxidative modifications of its isopropyl group and glucuronic acid conjugation of the carboxylic acid moiety.[11][12] The major metabolic pathways involve hydroxylation, leading to the formation of monohydroxylated and diol-containing isomers.[11] The primary metabolite in both plasma and urine results from the hydroxylation of the methine carbon of the isopropyl group.[11] The metabolism of nateglinide is principally mediated by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[13]

The complexity of these transformations, including the potential for diastereoisomer formation, necessitates robust analytical strategies for unambiguous identification.[11] This is where the strategic application of stable isotopes becomes invaluable.

Core Principles of Stable Isotope Labeling in Metabolite Identification

The fundamental principle behind using stable isotopes (e.g., ¹³C, ¹⁵N, ²H) in metabolite identification is the creation of a unique mass signature.[8][14] By introducing a known mass shift into the parent drug molecule, its metabolites can be readily distinguished from endogenous compounds and background noise in complex biological matrices.[8][10] This "isotope peak shift" approach is a cornerstone of modern drug metabolism studies.[8]

Why Stable Isotopes?

The use of stable isotopes offers significant advantages over traditional radioisotopes (e.g., ¹⁴C):

-

Safety: Stable isotopes are non-radioactive, eliminating the need for specialized handling and disposal protocols.

-

No Alteration of Physicochemical Properties: The incorporation of stable isotopes results in a negligible change to the molecule's chemical and physical properties, ensuring that its metabolic fate mirrors that of the unlabeled drug.

-

Enhanced Analytical Specificity: Mass spectrometry can easily differentiate between the labeled and unlabeled compounds and their respective metabolites based on their mass-to-charge ratios (m/z).[9]

Strategic Isotope Labeling of Nateglinide

The choice of isotope and labeling position is a critical experimental decision. For nateglinide, a combination of ¹³C and ¹⁵N labeling is often employed.[15][16]

-

¹³C Labeling: Incorporating ¹³C atoms into the core structure of nateglinide, for instance, in the cyclohexyl or phenyl ring, provides a robust label that is unlikely to be lost during metabolism.[17]

-

¹⁵N Labeling: The nitrogen atom in the phenylalanine moiety is another excellent site for isotopic labeling.

A common strategy is to synthesize a 1:1 mixture of the unlabeled ("cold") and labeled ("hot") nateglinide. When analyzed by mass spectrometry, this results in a characteristic "doublet" signal for the parent drug and all its metabolites, separated by the mass difference corresponding to the number of incorporated stable isotopes. This doublet signature is a powerful tool for rapidly identifying drug-related peaks in a complex chromatogram.

Experimental Workflow for Nateglinide Metabolite Identification

The identification of nateglinide metabolites is a multi-step process that integrates in vitro and in vivo studies with advanced analytical techniques.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Biomedical Informatics Approaches to Identifying Drug-Drug Interactions: Application to Insulin Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

- 5. raps.org [raps.org]

- 6. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]

- 7. dvdmdg.org [dvdmdg.org]

- 8. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometric studies on brain metabolism, using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchmgt.monash.edu [researchmgt.monash.edu]

- 11. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prediction of the metabolic interaction of nateglinide with other drugs based on in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]

- 15. CN101811992B - Preparation method of stable isotope 13C and 15N labeled semicarbazide hydrochloride - Google Patents [patents.google.com]

- 16. Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Technical Guide: Degradation Pathways & Stability Profiling of Nateglinide

The following technical guide details the degradation pathways, stress testing protocols, and analytical strategies for Nateglinide.

Executive Summary

Nateglinide (N-(trans-4-isopropylcyclohexanecarbonyl)-D-phenylalanine) is a meglitinide-class insulin secretagogue.[1][2][3][4] Its chemical stability is dictated by three primary structural features: a labile amide linkage , a carboxylic acid moiety susceptible to decarboxylation or esterification, and two chiral centers prone to epimerization.[2]

While Nateglinide exhibits robust stability under photolytic and thermal conditions in the solid state, it shows significant sensitivity to hydrolytic stress (acidic/alkaline) and oxidative environments in solution.[2] This guide provides a mechanistic breakdown of these pathways to support impurity profiling and analytical method development in compliance with ICH Q1A(R2).

Molecular Vulnerability Analysis

Understanding the parent molecule's structure is a prerequisite for predicting degradation.[2]

| Structural Feature | Vulnerability | Potential Degradants |

| Amide Bond | Hydrolytic cleavage (Acid/Base catalyzed) | D-Phenylalanine, trans-4-isopropylcyclohexanecarboxylic acid |

| Chiral Centers | Stereochemical Inversion (Epimerization) | L-Phenylalanine analog (Impurity B), cis-isomer |

| Carboxylic Acid | Decarboxylation & Esterification | Decarboxylated Nateglinide, Methyl/Ethyl esters (if alcohol present) |

| Isopropyl Group | Radical Oxidation | Hydroxylated derivatives (tertiary carbon attack) |

Forced Degradation Protocols (Stress Testing)

To generate relevant degradation products (DPs) for method validation, the following "stress test" protocols are recommended. These conditions are designed to achieve 5–20% degradation.

Hydrolytic Stress (Acid/Base)[2]

-

Objective: Induce amide bond cleavage and potential racemization.

-

Acid Protocol: Dissolve Nateglinide (1 mg/mL) in 0.1 M - 1.0 M HCl . Reflux at 80°C for 4–8 hours .

-

Base Protocol: Dissolve Nateglinide (1 mg/mL) in 0.1 M - 1.0 M NaOH . Reflux at 80°C for 4–8 hours .

-

Neutral Protocol: Reflux in water at 80°C for 12–24 hours .

-

Note: Nateglinide is generally more labile under alkaline conditions than acidic conditions.[2]

Oxidative Stress[2]

-

Objective: Simulate radical attack on the isopropyl methine proton or the aromatic ring.

-

Protocol: Dissolve Nateglinide (1 mg/mL) in 3% - 30% H₂O₂ . Store at ambient temperature (25°C) for 24 hours .

-

Caution: High concentrations (30%) may destroy the chromophore; start with 3% to observe primary oxidative degradants.[2]

Thermal & Photolytic Stress (Solid State)[2]

-

Thermal: Expose solid drug substance to 105°C for 48 hours or 50°C for 30 days .

-

Photolytic: Expose to 1.2 million lux hours and 200 Wh/m² UV (ICH Q1B standard).[2]

Degradation Pathways & Mechanistic Insight

The following section details the specific chemical transformations Nateglinide undergoes.

Pathway A: Hydrolytic Cleavage (Amide Hydrolysis)

The most dominant pathway.[2] Under acidic or alkaline conditions, the amide bond connecting the cyclohexane ring and the phenylalanine moiety cleaves.

-

Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon of the amide.

-

Products:

Pathway B: Decarboxylation (Thermal/Oxidative)

Under harsh thermal stress or specific oxidative conditions, the free carboxylic acid on the phenylalanine moiety can undergo decarboxylation.[2]

-

Product: 4-isopropyl-N-phenethylcyclohexanecarboxamide (Often referred to as DP-II in literature).[2]

-

Mechanism: Loss of CO₂ from the terminal carboxylic acid, resulting in a phenethyl amine derivative.

Pathway C: Stereochemical Inversion (Isomerization)

Nateglinide is the D-enantiomer (R-configuration).[2] Stress conditions, particularly basic pH or high heat, can induce proton exchange at the chiral center alpha to the carboxylic acid.[2]

-

Product: N-(trans-4-isopropylcyclohexanecarbonyl)-L-phenylalanine (Impurity B).[5]

-

Significance: This is a critical quality attribute (CQA) as the L-isomer is pharmacologically inactive.

Pathway D: Oxidative Modification

Radical oxidation targets the tertiary carbon of the isopropyl group.

Visualized Degradation Scheme

The following diagram maps the parent molecule to its primary degradation products.[2]

Figure 1: Mechanistic degradation map of Nateglinide showing hydrolysis, decarboxylation, and isomerization pathways.[2]

Analytical Strategy & Validation

To accurately detect and quantify these degradants, a specific stability-indicating method (SIAM) is required.[2] Standard HPLC-UV is sufficient for routine control, but LC-MS is necessary for structural elucidation during development.

Chromatographic Conditions (HPLC)

This protocol separates the parent from the critical cis-isomer and hydrolysis products.[2]

| Parameter | Specification |

| Column | C18 (e.g., Phenomenex Luna or Agilent Zorbax), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 10-20 mM Ammonium Acetate Buffer (pH 4.0 - 4.[2]5) |

| Mobile Phase B | Acetonitrile : Methanol (Mix) |

| Elution Mode | Isocratic or Gradient (Isocratic often sufficient for main impurities) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Critical: Nateglinide has weak absorbance; 210 nm maximizes sensitivity for the carbonyl/amide) |

| Column Temp | 25°C - 30°C |

Mass Spectrometry (LC-MS) Setup

For identifying unknown impurities (e.g., DP-II or oxidative degradants):

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ESI) .

-

Key Ions:

Critical Resolution Check

The method must demonstrate resolution (Rs > 1.5) between:

-

Nateglinide and Impurity B (L-isomer).[2]

-

Nateglinide and the cis-isomer (process impurity/degradant).[2] Note: The cis/trans separation is the most challenging aspect of this analysis and often requires strict pH control of the buffer.

References

-

Kumari, P., et al. (2022).[2][7] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

-

Karasakal, A. & Gürkan, Y.Y. (2022).[2][8] "Forced Degradation Studies of Nateglinide by the First-Order Derivative Spectrophotometric Method and the Density Functional Theory." Journal of Applied Spectroscopy.

-

United States Pharmacopeia (USP). "Nateglinide Monograph: Impurity Tables." USP-NF.

-

Jain, S., et al. (2011).[2] "Stability indicating HPTLC method for determination of Nateglinide in bulk and tablet dosage form." Research Journal of Pharmacy and Technology. [2]

-

ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation.

Sources

- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. media.neliti.com [media.neliti.com]

- 3. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. uspnf.com [uspnf.com]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencescholar.us [sciencescholar.us]

Technical Analysis: Nateglinide vs. D-Phenylalanyl-d5 Nateglinide in Bioanalytical Applications

This technical guide details the structural, physicochemical, and bioanalytical distinctions between Nateglinide (the therapeutic agent) and D-Phenylalanyl-d5 Nateglinide (the stable isotope-labeled internal standard).

Executive Summary

Nateglinide is a rapid-onset oral insulinotropic agent (meglitinide class) used in the management of Type 2 Diabetes Mellitus. It functions by inhibiting ATP-sensitive potassium (

D-Phenylalanyl-d5 Nateglinide (Nateglinide-d5) is a stable isotope-labeled analog of nateglinide where five hydrogen atoms on the phenyl ring of the D-phenylalanine moiety are replaced with deuterium (

The core difference lies in their mass-to-charge ratio (

Structural & Chemical Divergence

While both compounds share the same pharmacophore backbone, the isotopic substitution creates a distinct mass shift essential for mass spectrometric resolution.

Comparative Physicochemical Profile

| Feature | Nateglinide (Analyte) | Nateglinide-d5 (Internal Standard) |

| CAS Number | 105816-04-4 | 1227666-13-8 |

| Molecular Formula | ||

| Molecular Weight | 317.43 g/mol | 322.46 g/mol (+5 Da) |

| Isotopic Label | None (Natural Abundance) | Phenyl ring deuteration ( |

| pKa | ~3.1 (Carboxylic acid) | ~3.1 (Negligible isotope effect) |

| LogP | ~2.5 (Lipophilic) | ~2.5 (Co-elutes with analyte) |

| Solubility | Soluble in MeOH, EtOH, DMSO | Soluble in MeOH, EtOH, DMSO |

Structural Fragmentation Logic

In LC-MS/MS, the "difference" is visualized through fragmentation pathways. The deuterium label is strategically placed on the phenylalanine side chain , which is a stable part of the molecule during ionization, ensuring the label is retained in the product ion.

Fragmentation Pathway (ESI+ Mode):

-

Nateglinide: Precursor (

318.[2]2) -

Nateglinide-d5: Precursor (

323.2)

Figure 1: MS/MS fragmentation pathway showing the conservation of the isotopic label in the product ion.

Bioanalytical Application: Why the Difference Matters

In drug development (PK/PD studies), accurate quantification is critical. Structural analogs (e.g., Repaglinide) were historically used as internal standards, but they fail to compensate for Matrix Effects perfectly because they elute at different times.

The "Co-Elution" Advantage

Nateglinide-d5 is chemically nearly identical to Nateglinide. Therefore, it exhibits:

-

Identical Retention Time: Both compounds elute from the HPLC column at the exact same moment.

-

Identical Ionization Efficiency: Any suppression or enhancement of ionization caused by plasma phospholipids affects both the drug and the IS equally.

-

Self-Correction: Because the ratio of Analyte/IS is used for quantification, the matrix effect cancels out mathematically.

LC-MS/MS Method Parameters

The following parameters are standard for a validated bioanalytical method distinguishing the two compounds.

| Parameter | Nateglinide | Nateglinide-d5 |

| Ionization Mode | ESI Positive (+) | ESI Positive (+) |

| Precursor Ion (Q1) | 318.2 | 323.2 |

| Product Ion (Q3) | 166.1 | 171.1 |

| Cone Voltage | ~20-30 V | ~20-30 V |

| Collision Energy | ~15-20 eV | ~15-20 eV |

| Retention Time | 2.5 ± 0.1 min | 2.5 ± 0.1 min |

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify Nateglinide in human plasma using Nateglinide-d5 as the Internal Standard.

Step 1: Stock Solution Preparation

-

Analyte Stock: Dissolve 10 mg Nateglinide in 10 mL Methanol (1 mg/mL).

-

IS Stock: Dissolve 1 mg Nateglinide-d5 in 10 mL Methanol (100 µg/mL). Note: d5 standards are expensive; handle with high-precision micropipettes.

Step 2: Sample Pre-treatment (Protein Precipitation)

-

Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

Add 20 µL of Working IS Solution (500 ng/mL Nateglinide-d5 in Acetonitrile).

-

Add 150 µL of Acetonitrile (precipitating agent).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer supernatant to LC vials.

Step 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water (containing 0.1% Formic Acid).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Step 4: Data Processing

Calculate the Area Ratio :

Figure 2: Bioanalytical workflow demonstrating the integration of the d5-IS for error correction.

Synthesis and Stability Considerations

Synthesis

Nateglinide-d5 is synthesized by coupling D-Phenylalanine-d5 (where the phenyl ring is fully deuterated) with trans-4-isopropylcyclohexanecarboxylic acid .

-

Reaction Type: Amide coupling (Schotten-Baumann reaction or using coupling agents like EDC/NHS).

-

Isotopic Purity: Commercial standards typically possess >99% isotopic purity (

) to prevent "cross-talk" (signal interference) in the unlabeled channel (

Metabolic Stability (Deuterium Switch)

While primarily an analytical tool, deuteration can theoretically impact metabolism (Kinetic Isotope Effect). Since Nateglinide is metabolized by CYP2C9 via hydroxylation of the isopropyl group (not the phenyl ring), the

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309, Nateglinide. PubChem. Available at: [Link]

-

Vasile-Ion Iancu et al. MRM transitions and MS/MS operating parameters selected for the analysis of target antidiabetics. ResearchGate.[4][5][6] Available at: [Link]

-

Kumari P, et al. Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences. Available at: [Link]

-

US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

Sources

Technical Guide: Nateglinide Stable Isotope Labeled Standards in Bioanalysis

Topic: Overview of Nateglinide Stable Isotope Labeled Standards Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset, short-acting insulinotropic agent belonging to the meglitinide class. It functions by inhibiting ATP-sensitive potassium channels in pancreatic

The "Gold Standard" for correcting non-linear ionization responses in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the use of Stable Isotope Labeled Internal Standards (SIL-IS) . For Nateglinide, the isotopologue of choice is typically Nateglinide-d5 (deuterated on the phenylalanine ring). This guide details the chemical basis, synthesis logic, and experimental deployment of these standards to ensure regulatory compliance (FDA/EMA) and scientific rigor.

Chemical Profile: Analyte vs. Isotope Standard

To design a robust assay, one must understand the physicochemical differences—however slight—between the analyte and its isotope standard.

Structural Configuration

-

Analyte: Nateglinide (C

Hngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Standard: Nateglinide-d5 (C

H -

Labeling Site: The five deuterium atoms are typically located on the aromatic phenyl ring of the D-phenylalanine moiety. This position is metabolically stable and resistant to back-exchange in aqueous solvents, unlike acidic protons (e.g., -COOH or -NH-).

Physicochemical Comparison Table

| Property | Nateglinide (Analyte) | Nateglinide-d5 (SIL-IS) | Implications for Bioanalysis |

| Molecular Weight | 317.43 g/mol | 322.46 g/mol | Mass shift of +5 Da ensures no crosstalk in MS/MS channels. |

| pKa (Acidic) | ~3.1 (Carboxylic acid) | ~3.1 | Both ionize identically in ESI source. |

| LogP | ~3.8 (Lipophilic) | ~3.78 | Deuterium is slightly less lipophilic; d5 may elute slightly earlier than d0 on C18 columns. |

| Solubility | Soluble in MeOH, EtOH | Soluble in MeOH, EtOH | Stock solutions behave identically. |

Synthesis and Quality of Standards

Understanding the origin of your standard is crucial for troubleshooting impurity peaks. Nateglinide-d5 is generally synthesized via a convergent pathway coupling an activated cyclohexyl acid derivative with labeled D-phenylalanine.

Retrosynthetic Logic

The synthesis relies on the availability of D-Phenylalanine-d5 . The coupling reaction forms the amide bond, linking the stable isotope label to the core structure.

Figure 1: Synthetic pathway for Nateglinide-d5. The deuterium label is introduced via the amino acid precursor.

Isotopic Purity & "Cross-Signal"

-

The D0 Contribution: Commercial d5 standards must be checked for d0 (unlabeled) presence. If the d5 standard contains 0.5% d0, and you spike the IS at high concentrations, that 0.5% will appear as "analyte" in the quantitation channel, artificially raising the Lower Limit of Quantification (LLOQ).

-

Protocol: Always run a "Blank + IS" sample. If a peak appears in the analyte channel, your IS is contaminated with native drug or the mass resolution is insufficient.

Analytical Application: LC-MS/MS Workflow

The primary challenge in Nateglinide bioanalysis is Matrix Effect (ion suppression/enhancement) caused by phospholipids in plasma. Nateglinide-d5 compensates for this because it co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same suppression environment.

Mass Spectrometry Parameters

Nateglinide is an acidic molecule. While Negative Electrospray Ionization (ESI-) is theoretically favored for carboxylic acids, many robust validated methods utilize Positive Mode (ESI+) due to better signal-to-noise ratios on specific instruments, forming

-

Ionization: ESI Positive or Negative (Method Dependent)

-

MRM Transitions (Example for ESI+):

-

Analyte (Nateglinide):

(Cleavage of the amide bond) -

IS (Nateglinide-d5):

(Shift corresponds to the d5-phenyl fragment)

-

Sample Preparation Protocol

This protocol uses Protein Precipitation (PPT), which is cost-effective but prone to matrix effects. The SIL-IS is critical here to normalize recovery.

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve Nateglinide-d5 (1 mg) in Methanol (10 mL) to yield 100

g/mL. -

Store at -20°C. Stability is typically >1 year.

-

-

Working Internal Standard (WIS):

-

Dilute Stock to ~500 ng/mL in 50% Methanol/Water.

-

-

Extraction:

-

Aliquot 50

L of Plasma sample into a 96-well plate. -

Add 20

L of WIS (Nateglinide-d5). Vortex. -

Add 200

L of Acetonitrile (precipitating agent). -

Vortex for 2 minutes at high speed.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

-

Reconstitution:

-

Transfer 100

L of supernatant to a fresh plate. -

Evaporate under Nitrogen stream (optional, to concentrate).

-

Reconstitute in Mobile Phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid).

-

Bioanalytical Logic Flow

Figure 2: LC-MS/MS workflow highlighting the critical role of IS in compensating for ionization variability.

Regulatory & Validation Considerations (FDA/EMA)

When using Nateglinide-d5 in a regulated environment (GLP/GCP), specific criteria must be met.

Deuterium Isotope Effect

Deuterium is slightly more hydrophilic than Hydrogen. On high-efficiency UPLC columns, Nateglinide-d5 may elute slightly earlier than Nateglinide.

-

Risk: If the elution difference is significant, the IS may not experience the exact same matrix suppression as the analyte at that specific time point.

-

Mitigation: Ensure the retention time shift is minimal (< 0.1 min). If separation occurs, verify that the matrix factor (MF) is consistent between the two retention times.

Internal Standard Response (ISR)

FDA guidance requires monitoring the IS response across a run.

-

Acceptance: The IS peak area plot should be flat across the batch.

-

Drift: If Nateglinide-d5 response drifts downward over a run, it indicates system fouling or charging. Because it is a SIL-IS, the analyte response likely drifts similarly, preserving the accuracy of the Ratio, but sensitivity may be compromised.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Chowdhury, S. K., et al. (2011). Identification of Nateglinide Metabolites in Human Plasma by LC-MS/MS. Drug Metabolism and Disposition.[2][3][4][5][6] (Contextual reference for metabolic pathways).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. ClinPGx [clinpgx.org]

- 6. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Profiling of Nateglinide Derivatives: A Technical Guide

Executive Summary

Nateglinide (N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine) is a rapid-onset, short-acting insulin secretagogue belonging to the meglitinide class. While its pharmacokinetic (PK) profile is optimized for postprandial glucose control, its rapid elimination (

The Metabolic Landscape of Nateglinide[1][2][3][4][5][6]

To design stable derivatives, one must first understand the baseline liability of the parent scaffold. Nateglinide undergoes extensive hepatic metabolism, with less than 16% excreted unchanged in urine.[1][2]

Primary Biotransformation Pathways

The metabolic clearance of nateglinide is driven by two Cytochrome P450 isoforms:[2][3][4]

-

CYP2C9 (~70%): The dominant enzyme responsible for the hydroxylation of the isopropyl side chain.

-

CYP3A4 (~30%): A secondary pathway, also contributing to hydroxylation and subsequent cleavage.

Metabolic Soft Spots

The primary "soft spot" (site of metabolic vulnerability) is the isopropyl group on the cyclohexane ring. Hydroxylation at the tertiary carbon or one of the methyl groups leads to the formation of metabolites (M1, M2, M3) which are subsequently glucuronidated.

Diagram 1: Nateglinide Metabolic Pathway The following diagram illustrates the oxidative cascade driven by CYP enzymes.

Caption: Primary metabolic clearance pathways of Nateglinide showing CYP2C9 dominance and downstream glucuronidation.

Experimental Protocol: Microsomal Stability Assay

This section details a self-validating protocol using Human Liver Microsomes (HLM). This assay measures the disappearance of the parent compound over time to calculate intrinsic clearance (

Reagents and Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Internal Standard (IS): Tolbutamide (structurally similar CYP2C9 substrate) or Deuterated Nateglinide (

-Nateglinide). -

Stop Solution: Ice-cold Acetonitrile (ACN) containing the Internal Standard.

Incubation Workflow

To ensure kinetic linearity, the reaction is performed under "initial rate" conditions where substrate consumption is first-order.

-

Pre-Incubation:

-

Prepare a 1 µM solution of the Nateglinide derivative in KPi buffer containing 0.5 mg/mL HLM.

-

Pre-warm at 37°C for 5 minutes.

-

Note: 1 µM is chosen to be well below the

of CYP2C9 for nateglinide (~10-20 µM), ensuring linear kinetics.

-

-

Reaction Initiation:

-

Add the NADPH regenerating system to initiate the reaction.

-

Final volume: 200 µL per time point.

-

-

Sampling:

-

At

minutes, remove a 30 µL aliquot. -

Immediately dispense into 120 µL of Stop Solution (Ice-cold ACN + IS) to quench the enzyme.

-

-

Sample Prep for Analysis:

-

Vortex plates for 10 minutes.

-

Centrifuge at 4000 rpm for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS vials.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step microsomal stability assay workflow from incubation to LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Accurate quantification requires a sensitive Triple Quadrupole (QqQ) method operating in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Specification | Rationale |

| Instrument | Agilent 6460 or Sciex QTRAP 6500+ | High sensitivity required for low concentrations. |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm) | Standard retention for hydrophobic glinides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |

| Ionization | ESI Positive Mode | Nateglinide forms stable |

| MRM Transition | 318.2 | Specific fragmentation of the amide bond. |

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Metabolic stability is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus time.

-

Determine Elimination Rate Constant (

): -

Calculate Half-Life (

): -

Calculate Intrinsic Clearance (

):

Upscaling to Whole Liver Clearance

To predict in vivo behavior, upscale the microsomal data:

-

MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).

-

Liver Weight: ~20-25 g/kg body weight.

Interpretation Guide

| Classification | Development Implication | |

| < 10 | Low Clearance | High stability; potential for once-daily dosing. |

| 10 - 45 | Moderate Clearance | Ideal for nateglinide-like "prandial" drugs (rapid on/off). |

| > 45 | High Clearance | Likely bioavailability issues; requires structural modification. |

Structural Modification Strategies (SAR)

If a derivative shows excessive instability (

Deuteration

Replacing hydrogen atoms with deuterium at the isopropyl "soft spot" exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing down the rate-limiting step of hydroxylation.

-

Target: The methine proton of the isopropyl group.

Fluorination

Introducing fluorine atoms at metabolically labile sites blocks oxidation due to the high strength of the C-F bond and the non-oxidizable nature of fluorine.

-

Strategy: Replace the isopropyl group with a trifluoromethyl or difluoro-ethyl group.

Steric Hindrance

Increasing steric bulk near the amide bond or on the phenylalanine ring can prevent the molecule from fitting into the CYP2C9 active site, though this carries the risk of reducing affinity for the SUR1 receptor (the pharmacological target).

References

-

Harada, N., et al. (2025). Pharmacokinetics and metabolism of nateglinide in humans.[1][5][6][2][3][4] ResearchGate.[7] Link

-

DrugBank Online. (2025). Nateglinide: Metabolism and Pharmacokinetics.[1][5][6][2][3][4][8] DrugBank.[4] Link

-

Attwa, M.W., et al. (2022).[9][10] A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances.[9] Link

-

Springer Nature Experiments. (2025). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[7][11] Springer Protocols.[11] Link

-

US Food and Drug Administration (FDA). (2010). Nateglinide Tablets Prescribing Information.[3] FDA Access Data. Link

Sources

- 1. ClinPGx [clinpgx.org]

- 2. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. nedmdg.org [nedmdg.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

High-Performance Sample Preparation for Nateglinide Impurity Profiling

Application Note & Protocol Guide | Version 2.0

Abstract

This guide details advanced sample preparation protocols for the impurity profiling of Nateglinide (NTG), a D-phenylalanine derivative used in the management of Type 2 Diabetes. Due to Nateglinide’s specific physicochemical properties—namely its carboxylic acid moiety, hydrophobicity, and susceptibility to chiral inversion—sample preparation requires strict control over pH, solvent selection, and thermal exposure. This document provides validated workflows for Related Substances (RP-HPLC) and Enantiomeric Purity (Chiral HPLC), ensuring compliance with ICH Q3A/B guidelines.

Chemical Context & Strategic Solvent Selection

The Analyte: Nateglinide

Nateglinide is chemically N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine.[1][2][3]

-

pKa: ~3.1 (Carboxylic acid).

-

Solubility: Practically insoluble in water; freely soluble in methanol and acetonitrile.

-

Critical Impurities:

Solvent Logic (Causality)

To achieve robust recovery and peak shape, the sample diluent must align with the drug's ionization state and the mobile phase.

-

pH Control: Since NTG is a weak acid, it must be kept in a non-ionized state for Reverse Phase (C18) retention. Diluents and mobile phases are typically acidified (pH 2.0–3.0) using phosphate buffer or dilute phosphoric acid.

-

Solubility Mismatch: Dissolving the tablet powder directly in the mobile phase (often high % aqueous) can cause precipitation or incomplete extraction of the hydrophobic NTG.

-

The Solution: Use a Two-Step Dilution Strategy .

-

Stock Prep: Dissolve in 100% Methanol or Acetonitrile to ensure complete release from excipients.

-

Working Prep: Dilute with Mobile Phase or Buffer to match initial gradient conditions, preventing "solvent shock" (peak distortion) upon injection.

-

Protocol A: Related Substances (RP-HPLC)

Target: Hydrolysis products (Impurity A) and process by-products in Tablet Formulation.

Reagents & Equipment

-

Diluent A: 100% Methanol (HPLC Grade).

-

Diluent B: Mobile Phase A (e.g., 10mM Phosphate Buffer pH 2.5 : Acetonitrile, 50:50).

-

Filters: 0.45 µm PVDF (Polyvinylidene Difluoride). Note: Avoid Nylon if investigating specific adsorptive impurities, though generally acceptable for NTG.

-

Apparatus: Ultrasonicator with temperature control (<30°C).

Step-by-Step Workflow

-

Powder Equivalent: Weigh 20 tablets. Calculate the average weight. Grind to a fine powder.

-

Weighing: Transfer powder equivalent to 50 mg of Nateglinide into a 50 mL volumetric flask.

-

Primary Extraction:

-

Add 25 mL of Diluent A (Methanol) .

-

Sonicate for 15 minutes with intermittent shaking.

-

Critical Control: Monitor bath temperature. If T > 30°C, hydrolysis of the amide bond may occur, artificially increasing Impurity A.

-

-

Secondary Dilution: Add Diluent B to approximately 5 mL below the mark. Allow to cool to room temperature. Make up to volume with Diluent B.

-

Clarification: Centrifuge a portion at 4000 RPM for 10 minutes to settle insoluble excipients (Lactose/Starch).

-

Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter. Discard the first 3 mL of filtrate (saturates filter binding sites).

-

Analysis: Inject into HPLC (Detection at 210 nm).

Data Visualization: Sample Prep Workflow

Figure 1: Validated extraction workflow for Nateglinide tablets, emphasizing temperature control to prevent degradation.

Protocol B: Enantiomeric Purity (Chiral HPLC)

Target: L-Nateglinide (Chiral Impurity). Challenge: Separation of enantiomers requires specific chiral stationary phases (CSP) and non-aqueous or specific RP conditions.

Method Parameters (Grounding)

-

Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.

-

Mode: Normal Phase (typically).

-

Mobile Phase: n-Hexane : Ethanol : TFA (e.g., 90:10:0.1).

Sample Preparation (Normal Phase Compatible)

Unlike Protocol A, this method uses non-polar solvents. Water must be strictly avoided to protect the Normal Phase column.

-

Weighing: Transfer powder equivalent to 10 mg Nateglinide into a 20 mL flask.

-

Extraction Solvent: Add 10 mL of Ethanol (HPLC Grade) .

-

Reasoning: Ethanol solubilizes NTG and is compatible with the Hexane mobile phase.

-

-

Sonication: Sonicate for 10 minutes.

-

Dilution: Dilute to volume with n-Hexane .

-

Caution: Addition of hexane may precipitate polar excipients immediately. This is desired.

-

-

Filtration: Filter through 0.45 µm PTFE (Hydrophobic) filter.

-

Critical: Do not use Nylon or Cellulose Acetate (incompatible with Hexane).

-

-

Injection: Inject immediately.

Protocol C: Trace Impurity Enrichment (SPE)

Target: Low-level genotoxic impurities or analysis from biological matrices (Plasma) where protein interference is high.

Solid Phase Extraction (SPE) Strategy

Since NTG is acidic, a Mixed-Mode Anion Exchange (MAX) cartridge is most effective. It retains the acidic drug/impurities while washing away neutrals.

Workflow

| Step | Solvent/Action | Mechanism |

| Conditioning | 1 mL Methanol then 1 mL Water | Activate sorbent ligands. |

| Loading | Sample (pH adjusted to ~7.0) | NTG (ionized) binds to anion exchange sites. |

| Wash 1 | 5% NH4OH in Water | Removes proteins/neutrals. |

| Wash 2 | Methanol | Removes hydrophobic interferences. |

| Elution | 2% Formic Acid in Methanol | Acidifies NTG (neutralizes charge), releasing it from the exchange sites. |

| Reconstitution | Evaporate & Reconstitute in Mobile Phase | Concentrates sample 10x-50x. |

Validation & Troubleshooting

Self-Validating the Protocol:

-

Recovery Spike: Spike Placebo (excipient mix) with known NTG impurity standards. Recovery must be 85–115%.

-

Filter Compatibility: Compare peak areas of Centrifuged vs. Filtered samples.

-

If Filtered Area < 98% of Centrifuged, adsorption is occurring. Switch from Nylon to PVDF or PTFE.

-

-

Solution Stability: Store prepared sample at 5°C. Inject at 0h, 12h, 24h.

-

Pass Criteria: No increase in Impurity A (>0.05% change).

-

Degradation Pathway Visualization

Figure 2: Primary impurity pathways. Sample preparation must minimize hydrolysis (Impurity A) by controlling pH and temperature.

References

-

United States Pharmacopeia (USP). Nateglinide Monograph: Related Compounds.[6] USP-NF.[6]

-

Thomas, A. et al. (2011). "A Validated Chiral LC Method for the Enantiomeric Separation of Nateglinide." Journal of Chromatographic Science.

-

Kumari, P. et al. (2022).[7] "Identification and characterization of degradation products of Nateglinide." International Journal of Health Sciences.

-

Hacıoğlu, G. et al. (2015). "Development and validation of an HPLC method for determination of nateglinide in drug substances." Marmara Pharmaceutical Journal.

-

PubChem. "Nateglinide Compound Summary." National Library of Medicine.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. uspnf.com [uspnf.com]

- 3. Development and validation of analytical method for the estimation of nateglinide in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nateglinide Tablets [doi.usp.org]

- 7. researchgate.net [researchgate.net]

High-Sensitivity Quantification of Nateglinide in Human Plasma via LC-MS/MS using Deuterated Internal Standard (d5-IS)

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nateglinide in human plasma.[1] Unlike standard UV-HPLC methods, this protocol utilizes a stable isotope-labeled internal standard (Nateglinide-d5 ) to rigorously correct for matrix effects and ionization suppression—a critical requirement for regulatory submission under FDA Bioanalytical Method Validation Guidelines (2018). The method employs Liquid-Liquid Extraction (LLE) to ensure sample cleanliness and achieve a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

The Molecule and Mechanism

Nateglinide is a D-phenylalanine derivative that stimulates insulin secretion by blocking ATP-dependent K+ channels in pancreatic

Why Deuterated Internal Standard (d5-IS)?

In Electrospray Ionization (ESI), co-eluting phospholipids from plasma can suppress signal, leading to inaccurate quantitation.

-

Structural Analogs (e.g., Repaglinide): May separate chromatographically from Nateglinide, meaning they do not experience the exact same suppression at the moment of ionization.

-

Deuterated IS (Nateglinide-d5): Co-elutes perfectly with the analyte. Any suppression affecting Nateglinide affects the d5-IS identically. The ratio of Analyte/IS remains constant, providing a self-correcting quantification system.

Materials & Instrumentation

Reagents

-

Analyte: Nateglinide (Reference Standard, >99.0% purity).

-

Internal Standard: Nateglinide-d5 (Isotopic purity >99%).

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).

-

Additives: Ammonium Formate, Formic Acid.

-

Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Configuration

-

LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Thermo Hypersil GOLD, 50 x 2.1 mm, 1.9 µm).

-

Mass Spectrometer: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Mass Spectrometry Parameters

Ionization: ESI Positive Mode (

| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Nateglinide | 318.2 | 166.1 | 30 | 20 |

| Nateglinide-d5 | 323.2 | 171.1 | 30 | 20 |

Chromatographic Conditions

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[2]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 20 | Initial Hold |

| 0.50 | 20 | Loading |

| 2.50 | 90 | Elution |

| 3.00 | 90 | Wash |

| 3.10 | 20 | Re-equilibration |

| 4.50 | 20 | Stop |

Sample Preparation: Liquid-Liquid Extraction (LLE)

Expert Insight: Nateglinide contains a carboxylic acid group. To ensure high recovery in LLE, the plasma pH must be lowered below the pKa (~3.1) to suppress ionization, forcing the molecule into its neutral, hydrophobic state which partitions into the organic solvent.

Step-by-Step Workflow:

-

Aliquot: Transfer 100 µL of human plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 10 µL of Nateglinide-d5 working solution (500 ng/mL). Vortex 10s.

-

Acidification: Add 50 µL of 1% Formic Acid. Vortex 10s. (Crucial for extraction efficiency).

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1000 rpm.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

-

Evaporation: Dry under nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to HPLC vial.

Visualized Workflows

Analytical Logic Flow

Caption: Workflow logic demonstrating the critical acidification step and how d5-IS compensates for matrix effects during LC-MS/MS analysis.

Method Validation (FDA Guidance 2018)

To ensure this protocol meets regulatory standards, the following parameters must be validated:

Linearity & Sensitivity[2]

-

Range: 1.0 ng/mL to 2000 ng/mL.

-

Weighting:

linear regression. -

LLOQ: 1.0 ng/mL (Signal-to-Noise > 10).

Accuracy & Precision[2][3][4]

-

Intra-day: CV < 15% (n=6 replicates at LLOQ, Low, Mid, High QC).

-

Inter-day: CV < 15% (across 3 separate runs).

Matrix Effect & Recovery

-

Matrix Factor (MF): Calculate IS-normalized MF. It should be close to 1.0, indicating the d5-IS is perfectly tracking the analyte's ionization behavior.

-

Recovery: Compare extracted QC samples vs. unextracted standards. LLE with MTBE typically yields >85% recovery for Nateglinide.

Expert Insights & Troubleshooting

-

Carryover: Nateglinide can be "sticky." If carryover >20% of LLOQ is observed in the blank following a high standard, implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

-

Stability: Plasma samples are generally stable for 3 freeze-thaw cycles. However, ensure reconstituted samples in the autosampler are kept at 4°C to prevent solvent evaporation which concentrates the sample.

-

Metabolite Interference: Nateglinide has active metabolites. The MRM transition 318.2 -> 166.1 is specific to the parent drug, but ensure chromatographic separation from metabolites to avoid "in-source fragmentation" of metabolites back into the parent mass.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5][6] Retrieved from [Link][7]

-

Zhong, G., et al. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography–tandem mass spectrometry.[1] Journal of Mass Spectrometry.[1][8][9] (Context for positive mode ESI in anti-diabetics).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

- Haranadha, R., et al. (2016). Development and Validation of LC-MS/MS Method for Simultaneous Quantification of Metformin and Nateglinide in Human Plasma. Semantic Scholar.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. bioagilytix.com [bioagilytix.com]

- 4. fda.gov [fda.gov]

- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 6. labs.iqvia.com [labs.iqvia.com]

- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 8. uab.edu [uab.edu]

- 9. Design of experiment-based LC-MS/MS method development for simultaneous estimation of nateglinide and metformin hydrochloride in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Quantification of Nateglinide and its Deuterated Internal Standard in Human Plasma

Introduction: The Imperative for Robust Sample Preparation

Nateglinide, a D-phenylalanine derivative, is a rapid-acting oral hypoglycemic agent prescribed for the management of type II diabetes mellitus.[1][2][3] Its therapeutic action involves stimulating insulin secretion from pancreatic β-cells, which necessitates precise dosing and monitoring.[4] Consequently, pharmacokinetic (PK) studies, which track the drug's absorption, distribution, metabolism, and excretion, are fundamental to optimizing its clinical use.[5][6]

The gold standard for quantifying small molecules like Nateglinide in complex biological matrices such as human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][7] This technique offers unparalleled sensitivity and selectivity. However, its accuracy is critically dependent on the purity of the sample introduced into the instrument. Direct injection of plasma is not feasible due to the high concentration of proteins, salts, and phospholipids, which can cause ion suppression, clog the analytical column, and ultimately lead to inaccurate and irreproducible results.[8][9]

To mitigate these challenges, a robust sample preparation step is essential. While techniques like protein precipitation (PPT) are simple, they often fail to remove a significant portion of matrix components. Solid-Phase Extraction (SPE) emerges as a superior strategy, providing a more thorough clean-up by leveraging specific chemical interactions between the analyte and a solid sorbent.[8][10] This application note provides a detailed, field-proven SPE protocol for the efficient extraction of Nateglinide and its stable isotope-labeled (SIL) internal standard, D-Phenylalanyl-d5 Nateglinide, from human plasma. The use of a SIL internal standard is critical as it mimics the analyte's behavior throughout the extraction and analytical process, correcting for any variability and ensuring the highest degree of accuracy.[10][11][12]

Method Development: A Rationale-Driven Approach

The development of an effective SPE method is a science of controlled interactions. The choices of sorbent, solvents, and pH are not arbitrary; they are dictated by the physicochemical properties of the analyte.

Analyte & Sorbent Chemistry

Nateglinide is a carboxylic acid with a pKa of approximately 3.1, meaning it is anionic (deprotonated) at physiological pH.[4] It also possesses significant hydrophobicity due to its isopropylcyclohexyl and phenyl groups. This dual nature—anionic charge and hydrophobicity—makes a mixed-mode, weak anion-exchange/reversed-phase polymer sorbent the ideal choice.

-

Why Mixed-Mode? A mixed-mode sorbent offers two retention mechanisms. The reversed-phase backbone (e.g., polystyrene-divinylbenzene) captures the molecule via hydrophobic interactions, while the weak anion-exchange functional groups (e.g., tertiary amines) bind the negatively charged carboxylate group of Nateglinide through ionic interactions. This dual retention provides exquisite selectivity against many endogenous interferences that may share only one of these properties.

-

Expertise in Action: A common mistake is to select a simple C18 (octadecylsilane) sorbent. While C18 can retain Nateglinide via hydrophobic interactions, it offers no ionic retention. This can lead to breakthrough of the analyte during strong aqueous washes and co-elution of interfering compounds, compromising assay sensitivity and accuracy.

The Role of the Internal Standard (IS)

D-Phenylalanyl-d5 Nateglinide is the ideal internal standard. Its five deuterium atoms increase its mass by 5 Da, making it easily distinguishable from the analyte by the mass spectrometer. Crucially, its chemical structure is otherwise identical to Nateglinide, ensuring its pKa, solubility, and retention behavior during the SPE process are virtually indistinguishable from the analyte.[11][12] This co-extraction behavior is the cornerstone of a self-validating system, as any loss of the analyte during the procedure will be mirrored by a proportional loss of the IS, keeping their response ratio constant.

Optimized SPE Protocol: From Plasma to Pure Extract

This protocol is designed for standard 1 mL, 30 mg mixed-mode weak anion-exchange SPE cartridges. All steps should be performed using a vacuum manifold.

Materials and Reagents

-

Standards: Nateglinide, D-Phenylalanyl-d5 Nateglinide (IS)

-

Plasma: Blank human plasma (K2-EDTA)

-

SPE Cartridges: Mixed-Mode, Weak Anion-Exchange Polymeric Sorbent (30 mg/1 mL)

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water

-

Reagents: Formic Acid, Ammonium Hydroxide

-

Equipment: Vacuum manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, LC-MS/MS system.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

-

Thaw frozen human plasma samples to room temperature.

-

Vortex mix for 15 seconds.

-

Into a 2 mL microcentrifuge tube, pipette 200 µL of the plasma sample.

-

Spike with 20 µL of IS working solution (e.g., 1 µg/mL in 50:50 methanol:water) and briefly vortex.

-

Add 400 µL of 2% formic acid in water.

-

Vortex for 30 seconds. This step lyses the cells, precipitates some proteins, and ensures Nateglinide is in its fully protonated (neutral) state to facilitate initial binding to the reversed-phase portion of the sorbent.

-

Centrifuge at 13,000 rpm for 5 minutes. The supernatant will be loaded onto the SPE cartridge.

Step 2: Solid-Phase Extraction Procedure

-

Conditioning: Pass 1 mL of Methanol through the cartridge.

-

Scientist's Note: This step solvates the polymer chains of the sorbent, activating it for interaction with the sample. Do not let the cartridge go dry.

-

-

Equilibration: Pass 1 mL of Deionized Water through the cartridge.

-

Scientist's Note: This removes the organic solvent and prepares the sorbent for the aqueous sample.

-

-

Sample Loading: Load the entire supernatant (~600 µL) from the pre-treatment step onto the cartridge. Apply a slow, steady vacuum to ensure a flow rate of approximately 1 drop per second.

-

Scientist's Note: A slow loading speed is critical for ensuring adequate residence time for the analyte to interact with and bind to the sorbent.

-

-

Wash 1 (Interference Elution): Pass 1 mL of 5% Methanol in water through the cartridge.

-

Scientist's Note: This mild organic wash removes highly polar, water-soluble interferences like salts and urea without disrupting the hydrophobic binding of Nateglinide.

-

-

Wash 2 (Phospholipid Removal): Pass 1 mL of 40% Methanol in water through the cartridge.

-

Scientist's Note: This stronger wash is crucial for removing more complex matrix components like phospholipids, which are a primary cause of ion suppression in LC-MS/MS. The dual-retention mechanism holds the Nateglinide firmly while these interferences are washed away.

-

-

Elution: Place clean collection tubes inside the manifold. Elute the analyte and IS by passing 1 mL of 5% Ammonium Hydroxide in Acetonitrile through the cartridge.

-

Scientist's Note: The high organic content (acetonitrile) disrupts the hydrophobic interactions. Simultaneously, the ammonium hydroxide raises the pH, deprotonating the Nateglinide to its anionic form and also neutralizing the weak anion-exchange sorbent, thus breaking the ionic bond and ensuring complete release of the analyte.

-

Step 3: Post-Elution Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of the Workflow

The following diagrams illustrate the logical flow of the protocol and the underlying chemical principles.

Caption: High-level workflow for the SPE of Nateglinide from plasma.

Caption: Analyte-sorbent interactions during SPE loading and elution.

Performance Characteristics and Validation

A bioanalytical method is only as reliable as its validation data.[13] This SPE protocol is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA for method validation.[6][14] The following tables summarize the expected performance.

Table 1: SPE Protocol Quick Reference

| Step | Solution | Volume | Purpose |

|---|---|---|---|

| Condition | Methanol | 1 mL | Solvate sorbent |

| Equilibrate | Deionized Water | 1 mL | Prepare for aqueous sample |

| Load | Pre-treated Sample Supernatant | ~600 µL | Bind analyte and IS |

| Wash 1 | 5% Methanol in Water | 1 mL | Remove polar interferences |

| Wash 2 | 40% Methanol in Water | 1 mL | Remove phospholipids |

| Elute | 5% NH₄OH in Acetonitrile | 1 mL | Elute analyte and IS |

Table 2: Expected Method Performance

| Parameter | Acceptance Criteria | Expected Result | Rationale |

|---|---|---|---|

| Extraction Recovery | Consistent, precise, and reproducible | >85% | The optimized wash and elution steps ensure minimal loss of analyte while maximizing removal of interferences.[15][16] |

| Matrix Effect | CV ≤15% | <15% (Normalized to IS) | Thorough removal of phospholipids and other matrix components minimizes ion suppression/enhancement. |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% | The use of a SIL-IS and a highly controlled SPE procedure reduces variability between samples.[13] |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Within ±10% | High recovery and minimal matrix effect lead to accurate quantification against the calibration curve.[13] |

Conclusion

This application note details a robust and reliable solid-phase extraction method for the quantification of Nateglinide and its deuterated internal standard, D-Phenylalanyl-d5 Nateglinide, in human plasma. By employing a mixed-mode SPE sorbent and an optimized series of wash and elution steps, this protocol effectively removes endogenous matrix components, leading to high extraction recovery, minimal matrix effects, and excellent precision and accuracy. The scientific rationale behind each step is provided to empower researchers not only to replicate the method but also to understand and adapt the principles for other bioanalytical challenges. This method is fit-for-purpose for regulated bioanalysis in support of pharmacokinetic and other clinical studies.

References

-

Raja Haranadha, Babu Chunduri, G. S. Dannana. (n.d.). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR SIMULTANEOUS QUANTIFICATION OF METFORMIN AND NATEGLINIDE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Jadhav, S., Auti, S., & Sharma, S. (2025). Optimizing Internal Standard Selection for Precise Bioanalytical Quantification of Antidiabetic Drugs: A Critical Review. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Manjula, P. (2019). A Review of analytical methods for the determination of nateglinide in pharmaceuticals and biological samples. University of Mysore. Retrieved February 10, 2026, from [Link]

-

Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved February 10, 2026, from [Link]

-

Manjula, P. (n.d.). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Manjula, P. (2011). A Review of Analytical Methods for the Determination of Nateglinide in Pharmaceuticals and Biological Samples. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Swain, R. P., et al. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS/MS. Neliti. Retrieved February 10, 2026, from [Link]

-

Varanasi, K. V. S., et al. (2008). Determination of Nateglinide in Human Plasma by LC-ESI-MS and Its Application to Bioequivalence Study. ResearchGate. Retrieved February 10, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Retrieved February 10, 2026, from [Link]

-

Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Chromatogram of the mixture of nateglinide and Internal Standard in mobile phase. Retrieved February 10, 2026, from [Link]

-

Steffen, C., et al. (2003). Rapid and simple method for the analysis of nateglinide in human plasma using HPLC analysis with UV detection. PubMed. Retrieved February 10, 2026, from [Link]

-

Patsnap Synapse. (2024, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Retrieved February 10, 2026, from [Link]

-

U.S. Pharmacopeia. (2010). Nateglinide USP-NF. Retrieved February 10, 2026, from [Link]

-

Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. Retrieved February 10, 2026, from [Link]

-

Satyanarayana, L., et al. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. PMC. Retrieved February 10, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of nateglinide and the S-enantiomer. Retrieved February 10, 2026, from [Link]

-

Dai, G., et al. (2017). A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS. PMC. Retrieved February 10, 2026, from [Link]

Sources

- 1. A Review of analytical methods for the determination of nateglinide in pharmaceuticals and biological samples - uomeprints [eprints.uni-mysore.ac.in]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantitation of Nateglinide by LC-MS/MS using D-Phenylalanyl-d5 Nateglinide

The following Application Note and Protocol is designed for direct implementation in bioanalytical laboratories. It prioritizes the D-Phenylalanyl-d5 analog as the Internal Standard (IS), ensuring precise compensation for matrix effects during the ionization of the phenylalanine moiety.

Abstract & Scope

This protocol details the mass spectrometry settings and extraction methodology for the quantitation of Nateglinide in biological matrices (human/rat plasma). The method utilizes D-Phenylalanyl-d5 Nateglinide as the stable isotope-labeled internal standard (SIL-IS).

Unlike generic "d5" standards where the label location may vary, this protocol specifically targets the phenylalanine moiety . This is critical because the primary fragmentation pathway in positive electrospray ionization (+ESI) involves the cleavage of the amide bond, retaining the charge on the phenylalanine fragment. Using a label on the cyclohexyl ring would result in a non-labeled product ion, rendering the IS useless for MRM tracking of the specific fragment.

Compound Characterization & Mechanism[1][2]

Chemical Properties

| Property | Analyte: Nateglinide | IS: D-Phenylalanyl-d5 Nateglinide |

| CAS Number | 105816-04-4 | 1356354-42-1 |

| Formula | C19H27NO3 | C19H22D5NO3 |

| MW ( g/mol ) | 317.43 | 322.46 |

| pKa | ~3.1 (Carboxylic acid) | ~3.1 |

| LogP | 2.6 (Lipophilic) | 2.6 |

Fragmentation Logic (The "Why")

In Positive ESI ([M+H]+) , Nateglinide (m/z 318.2) protonates readily at the amide nitrogen or the carbonyl oxygen. Upon Collision Induced Dissociation (CID), the molecule undergoes a characteristic cleavage at the amide bond.

-

Nateglinide Pathway: The charge is retained on the phenylalanine portion (m/z 166.1), while the isopropyl-cyclohexyl carbonyl group is lost as a neutral moiety.

-

IS Pathway: Since the deuterium labels are located on the phenyl ring of the phenylalanine side chain, the fragment ion shifts by +5 Da (m/z 171.1).

Critical Note: If you utilize a d5-IS labeled on the isopropyl or cyclohexyl group, the product ion would still be m/z 166.1, causing "crosstalk" and requiring higher mass resolution to distinguish. The D-Phenylalanyl-d5 variant prevents this by shifting the product ion mass.

Figure 1: Fragmentation pathway illustrating the retention of the d5-label on the product ion for specificity.

Mass Spectrometry Settings (Protocol)

Instrument Platform: Triple Quadrupole (e.g., Sciex 5500/6500, Waters Xevo TQ-S, Agilent 6495). Ionization Source: Turbo Ion Spray (ESI). Polarity: Positive (+).

Source Parameters (Sciex/Generic Equivalent)

-

Curtain Gas (CUR): 30 psi

-

Collision Gas (CAD): Medium/8

-

IonSpray Voltage (IS): 5500 V

-

Temperature (TEM): 500°C

-

Ion Source Gas 1 (GS1): 50 psi (Nebulizer)

-

Ion Source Gas 2 (GS2): 50 psi (Heater)

MRM Transitions & Potentials

These values are optimized for sensitivity. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.

| Compound | Type | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | DP (V) | CE (eV) | CXP (V) |

| Nateglinide | Quantifier | 318.2 | 166.1 | 100 | 60 | 25 | 12 |

| Qualifier | 318.2 | 120.1 | 100 | 60 | 45 | 10 | |

| Nateglinide-d5 | Quantifier | 323.2 | 171.1 | 100 | 60 | 25 | 12 |

-

DP (Declustering Potential): Controls the energy to decluster ions entering the vacuum.

-

CE (Collision Energy): The energy used to fragment the precursor. 25 eV is optimal for the amide bond breakage.

-

CXP (Cell Exit Potential): Focuses and accelerates ions out of the collision cell.

Chromatographic Conditions

To ensure robustness, a C18 column with a simple acidic mobile phase is recommended to maintain the analyte in its protonated state and improve peak shape.

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters ACQUITY BEH C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 - 5 µL.

-

Column Oven: 40°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20 | Initial |

| 0.5 | 20 | Hold |

| 2.0 | 90 | Ramp |

| 3.0 | 90 | Wash |

| 3.1 | 20 | Re-equilibrate |

| 4.5 | 20 | Stop |

Sample Preparation Protocol (Protein Precipitation)

This "Dilute-and-Shoot" style extraction is preferred for high throughput and minimizes IS loss.

-

Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of Working IS Solution (Nateglinide-d5 at 500 ng/mL in 50% Methanol).

-

Precipitation: Add 150 µL of Acetonitrile (chilled).

-

Agitation: Vortex vigorously for 1 minute (or shaker at 1000 rpm).

-

Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial/plate.

-

Dilution (Optional): If peak shape is poor due to solvent strength, dilute the supernatant 1:1 with Mobile Phase A (0.1% Formic Acid) before injection.

Figure 2: Streamlined Protein Precipitation (PPT) workflow for high-throughput analysis.

Method Validation & Quality Assurance

To ensure trustworthiness (E-E-A-T), the method must be self-validating.

-

Linearity: Range 1.0 – 1000 ng/mL. Use 1/x² weighting.

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Response should be < 20% of the LLOQ (Lower Limit).

-

Matrix Effect (IS Normalization):

-

Calculate the Matrix Factor (MF) for both Analyte and IS.

-

Self-Validation Check: The IS-normalized Matrix Factor should be close to 1.0 (e.g., 0.95 - 1.05). If the d5-IS fails to compensate (ratio deviates), check for deuterium exchange (rare for phenyl-d5) or co-eluting interferences that suppress the analyte but not the IS (unlikely if RT matches).

-

References

-

Nateglinide Chemical Structure & Properties. PubChem Database. National Library of Medicine. Available at: [Link]

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). Available at: [Link]

-

LC-MS/MS Method for Antidiabetic Drugs. Springer Nature / PMC. (2024). Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

Application Note: Handling and Storage Protocols for Deuterated Nateglinide Standards

This Application Note and Protocol guide details the handling, storage, and stability mechanisms for Deuterated Nateglinide (Nateglinide-d5), a critical internal standard for bioanalytical LC-MS/MS assays.[1][2]

Abstract

Nateglinide-d5 (N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-d5) serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of nateglinide in biological matrices.[1][2][3] While the deuterium labeling on the phenylalanine ring offers high isotopic stability, the molecule’s amide linkage and chiral center present specific stability challenges. This guide outlines evidence-based protocols to prevent hydrolysis, racemization, and solubility-driven precipitation, ensuring data integrity in regulated bioanalysis.[1][2][3]

Physicochemical Profile & Technical Specifications

Understanding the molecular behavior of Nateglinide-d5 is prerequisite to proper handling.[3] The compound is lipophilic and practically insoluble in neutral water, necessitating organic solvent initiation.[1]

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Formula | C₁₉H₂₂D₅NO₃ | Mass shift of +5 Da resolves from native analyte (M+0).[1][2][3] |

| Molecular Weight | ~322.45 g/mol | Use precise MW for molar calculations; do not use native MW.[1][2][3] |

| Label Position | Phenyl-d5 (Aromatic Ring) | High Stability: Aromatic C-D bonds are non-exchangeable under standard LC-MS conditions.[1][2][3] |

| pKa | ~3.1 (Carboxylic Acid) | Acidic nature; solubility increases significantly at pH > 5.[2][3] |

| LogP | 3.2 – 4.2 (Unionized) | Highly lipophilic; requires high % organic solvent for stock preparation.[2][3] |

| Solubility | MeOH, EtOH, DMSO, Acetonitrile | Critical: Insoluble in water.[1] Stock must be prepared in 100% organic solvent.[2][3] |

| Chirality | D-Phenylalanine derivative | Risk of racemization under extreme pH or temperature stress.[1][2][3] |

Storage Protocols: Solid State & Solution

The stability of Nateglinide-d5 is governed by hydrolytic pathways and potential photochemical degradation.[3]

Solid State Storage[1][2]

-

Temperature: Store at -20°C or lower. Long-term archiving (>1 year) requires -80°C .[1][2][3]

-

Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1][2][3]

-

Desiccation: Hygroscopic potential requires storage in a desiccator or with silica gel packets to prevent moisture-induced hydrolysis of the amide bond.[3]

-

Light Protection: While Nateglinide is relatively photostable, the deuterated form is high-value; standard protocol mandates protection from light to prevent any radical-mediated deuterium scrambling.[1][2][3]

Solution State Storage[1][2]

-

Stock Solutions (1 mg/mL):

-

Working Solutions (<10 µg/mL):

Operational Protocol: Handling & Solubilization

Core Directive: Never introduce water directly to the solid standard.[3] This causes micellar clumping that prevents accurate dissolution.[2][3]

Step-by-Step Solubilization Workflow

-

Equilibration: Allow the vial to reach room temperature (20-25°C) inside the desiccator before opening. Reason: Prevents condensation of atmospheric water vapor onto the cold solid, which accelerates hydrolysis.[1]

-

Weighing: Weigh approximately 1.0 mg of Nateglinide-d5 into a clean, amber volumetric flask using a microbalance (readability 0.001 mg).

-

Primary Dissolution: Add Methanol (HPLC Grade) to filling 80% of the flask volume. Sonicate for 2 minutes.

-

Note: Ensure no solid particles adhere to the neck of the flask.

-

-

Volume Adjustment: Dilute to volume with Methanol. Cap and invert 10 times.

-

Verification: Inspect for "schlieren" lines (refractive index changes) indicating incomplete mixing.

Dilution for LC-MS/MS (Working Standard)

When diluting the stock for instrument injection, match the solvent composition to your mobile phase starting conditions to prevent peak distortion (solvent effects).[1][2][3]

-

Recommended Diluent: 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.[2][3]

-